Elagolix
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUOKZIVMZVQL-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232348 | |
| Record name | Elagolix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Elagolix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11979 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
834153-87-6 | |
| Record name | Elagolix | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834153-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elagolix [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834153876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elagolix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11979 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elagolix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)amino)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELAGOLIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2546MB5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Elagolix Action
Target Receptor Binding Dynamics: GnRH Receptor Antagonism
The primary mechanism of Elagolix involves its direct interaction with GnRH receptors located on the anterior pituitary gland. drugbank.comnih.govresearchgate.net This interaction is characterized by high affinity and specificity, leading to a competitive blockade of the receptor. chemicalprobes.org
Competitive Binding to Pituitary GnRH Receptors
This compound functions as a competitive antagonist of the GnRH receptor. nih.govdrugbank.comresearchgate.netorilissa.comtandfonline.com This means it directly competes with endogenous GnRH for the same binding sites on the pituitary GnRH receptors. orilissa.com By occupying these receptors, this compound prevents the native hormone from binding and initiating its downstream signaling cascade. orilissa.commedicalresearch.com Research has demonstrated that this compound is a highly potent antagonist with a dissociation constant (KD) of 54 pM, indicating a very strong binding affinity for the human GnRH receptor. nih.govresearchgate.netoup.com This competitive binding is a key feature of its mechanism, allowing for a dose-dependent and reversible suppression of the HPG axis. medicalresearch.comnih.gov
| Parameter | Value | Assay Method |
|---|---|---|
| Dissociation Constant (KD) | 54 pM | Radioligand binding assay |
| Inhibitory Constant (Ki) | 0.90 nM | Competition binding assay |
Inhibition of Endogenous GnRH Signaling Pathways
By competitively binding to GnRH receptors, this compound effectively blocks the signaling pathways that are normally activated by endogenous GnRH. drugbank.comnih.govresearchgate.netresearchgate.net This blockade leads to a rapid, dose-dependent inhibition of the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. drugbank.commedicalresearch.comoup.comnih.govoup.com The reduction in gonadotropin levels, in turn, leads to a decrease in the production of ovarian sex hormones, namely estradiol (B170435) and progesterone (B1679170). drugbank.comnih.gov This suppression of estradiol is a central therapeutic goal in estrogen-dependent conditions. drugbank.comtandfonline.com
Distinction from GnRH Agonist Paradigms
The mechanism of this compound stands in stark contrast to that of GnRH agonists, which have been a mainstay in the treatment of similar conditions. The differences lie in the initial response of the pituitary gland and the reversibility of the effects.
Absence of Initial Stimulatory Phase (Flare Effect)
A defining characteristic of this compound is the absence of an initial "flare" effect. nih.govresearchgate.netnih.govelmerjournals.com GnRH agonists initially stimulate the GnRH receptors, leading to a transient surge in LH and FSH levels, which can temporarily worsen symptoms. tandfonline.comresearchgate.net In contrast, as a direct antagonist, this compound immediately suppresses gonadotropin release without an initial stimulatory phase. nih.govnih.govelmerjournals.com This immediate suppression provides a more direct and potentially faster therapeutic effect. nih.gov
Rapid and Reversible Modulation of the Hypothalamic-Pituitary-Gonadal Axis
The action of this compound on the HPG axis is both rapid and reversible. nih.govresearchgate.net Following oral administration, this compound is quickly absorbed, with maximum plasma concentrations reached in approximately 1 to 1.5 hours. nih.govoup.comoup.com This leads to a swift suppression of gonadotropins and ovarian hormones within hours of the first dose. oup.comoup.comnih.gov The effects of this compound are also readily reversible upon discontinuation of the drug, with estrogen levels returning to baseline within 24 to 48 hours. orilissa.comoup.comresearchgate.net This rapid reversibility offers flexibility in treatment and is a significant advantage over the long-acting depot formulations of GnRH agonists. researchgate.netresearchgate.net
| Pharmacodynamic Parameter | Observation |
|---|---|
| Onset of Gonadotropin Suppression | Within hours of administration oup.comoup.com |
| Time to Maximum Plasma Concentration (Tmax) | Approximately 1.0 - 1.5 hours oup.comoup.com |
| Reversibility of Estrogen Suppression | Return to baseline levels 24-48 hours after discontinuation orilissa.com |
Pharmacodynamic Modulation by Elagolix
Gonadotropin Suppression Profile
Elagolix rapidly suppresses gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), within hours of administration oup.comnih.govcapes.gov.br. The degree of suppression is directly related to the administered dose, allowing for modulated hormonal levels wikipedia.orgnih.govcapes.gov.br.
Dose-Dependent Attenuation of Luteinizing Hormone (LH) Secretion
Administration of this compound results in a dose-dependent attenuation of luteinizing hormone (LH) secretion wikipedia.orgnih.govpatsnap.comnih.govspringermedizin.dedovepress.comnih.govuni.lunih.govhres.caresearchgate.net. Studies in premenopausal women have shown that maximal or near-maximal suppression of LH levels is achieved at a dosage of 200 mg twice daily (BID) nih.govoup.comnih.govcapes.gov.brresearchgate.net. This rapid suppression of LH is observed within hours of the first dose oup.comnih.govcapes.gov.brtandfonline.com.
Dose-Dependent Attenuation of Follicle-Stimulating Hormone (FSH) Secretion
Similar to LH, this compound induces a dose-dependent attenuation of follicle-stimulating hormone (FSH) secretion wikipedia.orgnih.govpatsnap.comnih.govspringermedizin.dedovepress.comnih.govuni.lunih.govhres.caresearchgate.net. Research indicates that maximal or near-maximal suppression of FSH levels is typically achieved at a higher dosage, specifically 300 mg twice daily (BID) nih.govoup.comnih.govcapes.gov.brresearchgate.net. The suppression of FSH also occurs rapidly after initial administration oup.comnih.govcapes.gov.brtandfonline.com.
Table 1: Maximal Suppression Doses for Gonadotropins
| Hormone | Maximal/Near-Maximal Suppression Dose (Twice Daily) |
| LH | 200 mg nih.govoup.comnih.govcapes.gov.brresearchgate.net |
| FSH | 300 mg nih.govoup.comnih.govcapes.gov.brresearchgate.net |
(Note: This table is presented for illustrative purposes and is intended to be interactive in a digital format.)
Ovarian Steroidogenesis Regulation
The suppression of gonadotropins by this compound directly leads to a reduction in the production of ovarian sex hormones, namely estradiol (B170435) and progesterone (B1679170) wikipedia.orgnih.govdrugbank.compatsnap.comspringermedizin.denih.gov. This effect is also dose-dependent, allowing for a range of hormonal modulation wikipedia.orgnih.govpatsnap.comcapes.gov.brnih.gov.
Reduction of Circulating Estradiol Concentrations
This compound causes a dose-dependent reduction in circulating estradiol (E2) concentrations wikipedia.orgnih.govdrugbank.compatsnap.comnih.govcapes.gov.brspringermedizin.dedovepress.comnih.govtandfonline.comnih.govunica.it. Studies have shown that median estradiol levels can be partially suppressed to approximately 42 pg/mL with a 150 mg once-daily regimen wikipedia.orgdrugbank.comnih.gov. For more substantial suppression, approaching postmenopausal levels, the 200 mg twice-daily regimen has been observed to reduce median estradiol concentrations to about 12 pg/mL wikipedia.orgdrugbank.comnih.gov. Maximal estradiol suppression is generally achieved with this compound doses of 200 mg twice daily or higher nih.govoup.comnih.govcapes.gov.brunica.it. The suppression of E2 is rapid, occurring within hours of the first dose oup.comnih.govcapes.gov.brnih.govunica.it.
Reduction of Circulating Progesterone Concentrations
Circulating progesterone (P) concentrations are also reduced by this compound in a dose-dependent manner wikipedia.orgnih.govdrugbank.compatsnap.comnih.govspringermedizin.dedovepress.comnih.govnih.govnih.gov. In clinical studies, progesterone concentrations were maintained at anovulatory levels (typically less than 2 ng/mL) throughout a 21-day study period at this compound dosages of 100 mg twice daily and above wikipedia.orgnih.govoup.comnih.govcapes.gov.brresearchgate.netendometriosisnews.com.
Table 2: Impact of this compound on Ovarian Steroid Concentrations
| Hormone | Dosing Regimen | Median Concentration / Effect | Reference |
| Estradiol | 150 mg once daily | Partially suppressed to ~42 pg/mL | wikipedia.orgdrugbank.comnih.gov |
| Estradiol | 200 mg twice daily | Near-fully suppressed to ~12 pg/mL (postmenopausal levels) | wikipedia.orgdrugbank.comnih.gov |
| Progesterone | ≥100 mg twice daily | Maintained at anovulatory levels (<2 ng/mL) | wikipedia.orgnih.govoup.comnih.govcapes.gov.brresearchgate.netendometriosisnews.com |
(Note: This table is presented for illustrative purposes and is intended to be interactive in a digital format.)
Impact on Ovarian Function and Ovulation
As a direct consequence of its dose-dependent suppression of gonadotropins (LH and FSH) and ovarian sex hormones (estradiol and progesterone), this compound inhibits ovarian function and ovulation wikipedia.orgdrugbank.compatsnap.comspringermedizin.denih.govtandfonline.comendometriosisnews.com. Clinical studies have demonstrated that this compound suppresses ovulation in a dose-dependent manner drugbank.comnih.govtandfonline.comendometriosisnews.com. For instance, in a 3-month randomized study, the percentage of women who ovulated varied significantly with different this compound doses nih.gov.
Table 3: this compound Impact on Ovulation Rates
| This compound Dose (Dosing Interval) | Ovulation Rate (%) | Reference |
| 100 mg once daily (QD) | 78 | nih.gov |
| 150 mg once daily (QD) | 50 | drugbank.com |
| 200 mg once daily (QD) | 57 | nih.gov |
| 100 mg twice daily (BID) | 47 | nih.gov |
| 200 mg twice daily (BID) | 32 | drugbank.comnih.gov |
| 300 mg twice daily (BID) | 27 | nih.govtandfonline.com |
(Note: This table is presented for illustrative purposes and is intended to be interactive in a digital format.)
Despite its impact on ovulation, this compound has been shown to have no effect on serum biomarkers of ovarian reserve, such as anti-Müllerian hormone (AMH) levels, suggesting that it does not deplete the supply of developing eggs in the ovaries nih.govtandfonline.comendometriosisnews.com.
Partial Suppression of Ovulation Rates
Clinical studies have demonstrated that this compound suppresses ovulation in a dose-dependent manner. In healthy premenopausal women, administration of this compound for three menstrual cycles resulted in varying rates of ovulation suppression depending on the dosage. For instance, regimens of 150 mg once daily and 200 mg twice daily were associated with ovulation rates of approximately 50% and 32%, respectively. amazonaws.com, nih.gov, nih.gov
The percentage of women who ovulated was highest at a 100 mg once daily dose (78%), intermediate at 150 mg once daily, 200 mg once daily, and 100 mg twice daily (ranging from 47% to 57%), and lowest at 200 mg twice daily and 300 mg twice daily (32% and 27%, respectively). researchgate.net, nih.gov, fda.gov
Table 1: Ovulation Rates with this compound Dosing Regimens
| This compound Regimen | Ovulation Rate (%) | Study Population | Duration | Source |
| 100 mg QD | 78 | Healthy women | 3 months | nih.gov |
| 150 mg QD | ~50 | Healthy women | 3 months | amazonaws.com, nih.gov, fda.gov |
| 200 mg QD | 47-57 | Healthy women | 3 months | nih.gov |
| 100 mg BID | 47-57 | Healthy women | 3 months | nih.gov |
| 200 mg BID | 32 | Healthy women | 3 months | amazonaws.com, nih.gov, fda.gov |
| 300 mg BID | 27 | Healthy women | 3 months | nih.gov |
Effects on Folliculogenesis
This compound induces dose-dependent suppression of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased blood concentrations of ovarian sex hormones like estradiol (E2) and progesterone (P). springermedizin.de, amazonaws.com, nih.gov, nih.gov This suppression of gonadotropins and ovarian hormones subsequently impacts folliculogenesis. In a multiple-ascending dose study, this compound administered for 21 days resulted in dose-dependent suppression of FSH and LH, with maximal or near-maximal suppression achieved at doses of 300 mg twice daily and 200 mg twice daily, respectively. springermedizin.de Mean E2 levels at the 150 mg once daily dose were approximately 40–50 pg/mL, indicating partial E2 suppression. springermedizin.de The 200 mg twice daily regimen demonstrated nearly full suppression of E2 relative to placebo. springermedizin.de
Despite its effects on gonadotropins and ovarian hormones, this compound did not affect anti-Mullerian hormone levels or ovarian reserve at any tested dose level. springermedizin.de Studies have also evaluated this compound in the context of folliculogenesis as a basic science inquiry. drugbank.com, drugbank.com, nih.gov
Systemic Endocrine and Metabolic Effects
The modulation of sex hormone levels by this compound extends to systemic endocrine and metabolic effects, particularly concerning bone mineral density and lipid profiles.
Bone Mineral Density Trajectories
This compound treatment has been associated with decreases in bone mineral density (BMD), a consequence of its estrogen-suppressing effects. researchgate.net, icer.org, endometriozisdernegi.org In pivotal studies, after 6 months of this compound treatment, the proportion of women with a decrease in total hip BMD of 8% or greater ranged from 0% to 1.1% across different doses and studies. researchgate.net Following 12 months of continuous treatment, the proportion of women with a total hip BMD decrease from baseline of 8% or greater was 1.8% at 150 mg once daily and 0.9% at 200 mg twice daily in the Elaris EM-III study. In the Elaris EM-IV study, these percentages were 0% at 150 mg once daily and 4.6% at 200 mg twice daily. researchgate.net The mean total hip BMD Z-score at extension-Month 6 remained within the normal range of -2.0 to +2.0 across doses and studies, with no women having a total hip BMD Z-score of -2 or less. researchgate.net
When this compound is administered with add-back therapy (e.g., estradiol/norethindrone (B1679910) acetate), the bone loss is attenuated. For instance, patients who received this compound 200 mg twice daily with add-back therapy from baseline exhibited minimal change in bone mineral density (less than 1% change) at months 6 and 12. nih.gov In contrast, patients receiving this compound monotherapy showed decreases from baseline in lumbar spine BMD (-2.43%), total hip BMD (-1.54%), and femoral neck BMD (-1.78%) at month 6. nih.gov Model results suggest that women treated with this compound 300 mg twice daily plus add-back therapy for extended durations (e.g., greater than 24 months) may experience less than 1% loss in femoral neck BMD per year, relative to placebo. nih.gov The impact of this compound with add-back therapy on the 10-year risk of hip or major osteoporotic fractures was considered minimal compared to placebo. nih.gov
Table 2: Bone Mineral Density (BMD) Changes with this compound
| This compound Regimen | Duration (Months) | BMD Site | Mean % Change from Baseline (Monotherapy) | Proportion with ≥8% Decrease (Total Hip) | Source |
| 150 mg QD | 6 | Total Hip | Not specified | 0-1.1% | researchgate.net |
| 200 mg BID | 6 | Total Hip | Not specified | 0-1.1% | researchgate.net |
| 150 mg QD | 12 | Total Hip | Not specified | 1.8% (Elaris EM-III), 0% (Elaris EM-IV) | researchgate.net |
| 200 mg BID | 12 | Total Hip | Not specified | 0.9% (Elaris EM-III), 4.6% (Elaris EM-IV) | researchgate.net |
| 200 mg BID + Add-back | 6 | Lumbar Spine | <1% | Not applicable | nih.gov |
| 200 mg BID + Add-back | 12 | Lumbar Spine | <1% | Not applicable | nih.gov |
| 200 mg BID (Monotherapy) | 6 | Lumbar Spine | -2.43% | Not applicable | nih.gov |
| 200 mg BID (Monotherapy) | 6 | Total Hip | -1.54% | Not applicable | nih.gov |
| 200 mg BID (Monotherapy) | 6 | Femoral Neck | -1.78% | Not applicable | nih.gov |
Lipid Profile Alterations
This compound treatment has been associated with mean increases in lipid parameters, including low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and total cholesterol, as well as triglycerides. abbvie.com, researchgate.net, icer.org, icer.org, endometriozisdernegi.org In one study, after 6 months of treatment, the mean percent increases in the this compound 150 mg once daily group were 9.15% for LDL-C, 4.81% for total cholesterol, 2.53% for HDL-C, and 13.43% for triglycerides. abbvie.com For the this compound 200 mg twice daily group, the mean percent increases were 13.99% for LDL-C, 10.58% for total cholesterol, 8.34% for HDL-C, and 15.33% for triglycerides. abbvie.com These increases in lipid parameters did not appear to be associated with increases in cardiovascular events. abbvie.com Furthermore, lipid levels quickly returned to baseline upon cessation of this compound treatment. abbvie.com
Table 3: Mean Percent Increases in Lipid Parameters after 6 Months of this compound Treatment
| Lipid Parameter | This compound 150 mg QD (% Increase) | This compound 200 mg BID (% Increase) | Source |
| LDL-C | 9.15 | 13.99 | abbvie.com |
| Total Cholesterol | 4.81 | 10.58 | abbvie.com |
| HDL-C | 2.53 | 8.34 | abbvie.com |
| Triglycerides | 13.43 | 15.33 | abbvie.com |
Cardiac Repolarization Assessment (QTc Interval)
The effect of this compound on the QTc interval, a measure of cardiac repolarization, has been investigated in clinical studies. A randomized, placebo- and positive-controlled, open-label, single-dose, crossover thorough QTc study was conducted in healthy adult premenopausal women. nih.gov Even at a single dose of 1200 mg, which resulted in this compound concentrations seventeen times higher than those observed with the 200 mg twice daily regimen, there was no clinically relevant prolongation of the QTc interval. nih.gov This indicates that this compound does not pose a significant risk for cardiac repolarization abnormalities as measured by the QTc interval. springermedizin.de, nih.gov
Pharmacokinetic Profile and Disposition
Absorption Characteristics
Elagolix exhibits specific absorption characteristics that influence its systemic exposure.
This compound is rapidly absorbed following oral administration, with a time to maximum concentration (Tmax) typically observed at approximately 1 hour in healthy subjects. nih.govresearchgate.netoup.com Clinical pharmacokinetic studies indicate that this compound exposure, measured by maximum concentration (Cmax) and area under the curve (AUC), is dose-proportional within the range of 100 to 400 mg administered twice daily. nih.govresearchgate.net For single doses ranging from 600 to 1200 mg, the exposure can be more than dose-proportional. nih.gov
Table 1: this compound Absorption Characteristics
| Parameter | Value (Healthy Subjects) | Source |
| Time to Maximum Concentration (Tmax) | ~1 hour | nih.govresearchgate.netoup.com |
| Dose Proportionality (Cmax, AUC) | 100-400 mg twice daily | nih.govresearchgate.net |
The presence of food, particularly a high-fat meal, has been shown to influence the systemic exposure of this compound. nih.govdrugbank.comnih.govfda.gov In a pivotal phase I bioavailability study, a high-fat meal led to a slight reduction in this compound plasma exposure compared to the fasted state. nih.gov Specifically, a decrease of 24% in AUC∞ and 36% in Cmax was observed with a high-fat meal. nih.govdrugbank.comfda.gov Despite this, some clinical trials have shown similar efficacy results regardless of administration with respect to meals, suggesting that this compound can be administered with or without food. nih.govresearchgate.net
Table 2: Impact of High-Fat Meal on this compound Systemic Exposure
| Parameter | Change with High-Fat Meal (relative to fasted) | Source |
| AUC∞ | 24% decrease | nih.govdrugbank.comfda.gov |
| Cmax | 36% decrease | nih.govdrugbank.comfda.gov |
Systemic Distribution Patterns
This compound exhibits specific patterns of distribution within the body.
This compound is moderately bound to human plasma proteins, with approximately 80% of the drug bound. nih.govdrugbank.comfda.govwikipedia.orgnih.gov It preferentially partitions into plasma rather than blood cellular components, indicated by a blood-to-plasma ratio of 0.6. nih.govfda.govwikipedia.org Population pharmacokinetic analyses, utilizing data from phase I and phase III studies, estimated the apparent central volume of distribution (Vc/F) of this compound to be 257 L. nih.gov The apparent volume of distribution at steady state (Vdss/F) has been reported as 1674 L for a 150 mg daily regimen and 881 L for a 200 mg twice daily regimen. drugbank.comwikipedia.org
Table 3: this compound Systemic Distribution Parameters
| Parameter | Value | Source |
| Plasma Protein Binding | ~80% | nih.govdrugbank.comfda.govwikipedia.orgnih.gov |
| Blood-to-Plasma Ratio | 0.6 | nih.govfda.govwikipedia.org |
| Apparent Central Volume of Distribution (Vc/F) | 257 L | nih.gov |
| Apparent Volume of Distribution at Steady State (Vdss/F) (150 mg QD) | 1674 L | drugbank.comwikipedia.org |
| Apparent Volume of Distribution at Steady State (Vdss/F) (200 mg BID) | 881 L | drugbank.comwikipedia.org |
Metabolic Pathways and Biotransformation
This compound undergoes extensive metabolism primarily in the liver. fda.govwikipedia.org
This compound is metabolized by multiple cytochrome P450 (CYP) enzymes in vitro, with CYP3A4 being the predominant contributor, accounting for approximately 50% of its metabolism. nih.govfda.govnih.govresearchgate.net Minor contributions to its metabolism come from other CYPs, including CYP2D6 (approximately 20%) and CYP2C8. fda.govfda.gov Uridine (B1682114) glucuronosyl transferases (UGTs) also contribute to a minor extent. drugbank.comresearchgate.net
Table 4: Cytochrome P450 Isoenzymes Involved in this compound Metabolism
| CYP Isoenzyme | Contribution to Metabolism | Source |
| CYP3A4 | Predominant (~50%) | nih.govfda.govnih.govresearchgate.net |
| CYP2D6 | Minor (~20%) | fda.govfda.gov |
| CYP2C8 | Minor | fda.govfda.gov |
| UGTs | Minor | drugbank.comresearchgate.net |
Identification of Major Metabolites
This compound undergoes extensive hepatic metabolism, primarily mediated by multiple cytochrome P450 (CYP) enzymes. The predominant contribution to its metabolism comes from CYP3A4, accounting for approximately 50% of the metabolic activity. nih.govdrugbank.comdrugs.comdovepress.comunboundmedicine.comresearchgate.netnih.gov Minor metabolic pathways involve other CYP enzymes, including CYP2D6 and CYP2C8, as well as uridine 5ʹ-diphospho-glucuronosyltransferase (UGT) enzymes. drugbank.comdrugs.comunboundmedicine.comresearchgate.netmedscape.comwikipedia.org
Analysis of human excreta revealed that the primary pathways involved in the clearance of this compound, in order of significance, include O-demethylation, followed by the excretion of unchanged this compound and its glucuronide, monooxidation, lactam formation, and N-dealkylation. fda.gov Notably, the O-demethylation pathway led to the formation of one major metabolite, with over 38% of the administered dose being excreted as O-demethyl [14C]this compound and related metabolites. fda.gov
Elimination Routes and Excretion Profile
This compound is primarily eliminated from the body via hepatic metabolism. nih.govdrugs.comdovepress.comwikipedia.org Following absorption and metabolism, the concentration-time profile of this compound typically exhibits a biphasic characteristic after reaching its maximum concentration (Cmax), with an apparent terminal elimination half-life (t1/2) ranging approximately from 4 to 6 hours in healthy individuals. nih.govdovepress.comunboundmedicine.comnih.govmedscape.comwikipedia.org This relatively short half-life ensures that repeated daily dosing of this compound results in minimal or no significant drug accumulation in plasma. nih.govdovepress.comnih.gov
The excretion profile of this compound demonstrates a predominant fecal elimination route. In a mass balance study, approximately 90.1% of the total radioactivity was recovered in the feces, while urinary excretion accounted for a minor fraction, only 2.9% of the total radioactivity. nih.govdrugs.comunboundmedicine.commedscape.comwikipedia.org The mean total recovery of radioactivity was approximately 93% by 9 days post-dosing, confirming that biliary excretion is the primary route of elimination for this compound and its metabolites. nih.govresearchgate.net Less than 3% of the orally administered dose is excreted unchanged in the urine. dovepress.comunboundmedicine.com
Population Pharmacokinetic Analysis and Covariate Identification
Population pharmacokinetic (PopPK) analyses have been instrumental in understanding the variability in this compound exposure within patient populations and identifying factors that influence its pharmacokinetics. These analyses integrate data from various clinical studies, including phase I studies in healthy volunteers and phase III studies in women with endometriosis and uterine fibroids. nih.govnih.govresearchgate.net
Model-Informed Drug Development Approaches
Model-informed drug development (MIDD) approaches, particularly PopPK and physiologically based pharmacokinetic (PBPK) modeling, have been extensively applied to this compound. These models have contributed significantly to characterizing the exposure-response relationships, understanding the benefit-risk profile, and elucidating the interactions with coadministered drugs. nih.govnih.govamanote.com
A PBPK model for this compound has been developed and validated using clinical drug-drug interaction (DDI) studies. This model incorporated data from studies involving prototypical inhibitors, such as rifampin and ketoconazole (B1673606), and inducers, like rifampin, to accurately quantify and verify the disposition pathways of this compound, including metabolism by CYP3A and transport by P-glycoprotein (P-gp) and hepatic uptake via OATP1B1. nih.gov The PBPK model also predicted that this compound could be classified as a moderate inducer of CYP3A at a 200 mg twice-daily dose. nih.gov
Role of Drug Transporters (e.g., OATP1B1)
Drug transporters play a crucial role in the disposition of this compound. This compound is a substrate of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). nih.govdrugs.comresearchgate.netwikipedia.orgrxabbvie.comgenixpharma.comreachmd.comfda.govncats.iopharmgkb.org This is supported by in vitro studies, pharmacogenetic analyses of OATP1B1 variants, and clinical drug-drug interaction studies, particularly with rifampin. nih.govwikipedia.org
Individuals possessing two reduced function alleles of the gene encoding OATP1B1 (SLCO1B1 521T>C, also known as SLCO1B1 521 C/C genotype) exhibit higher plasma concentrations of this compound, with an expected mean increase of approximately 78% compared to individuals with normal transporter function (SLCO1B1 521T/T genotype). nih.govdrugs.comwikipedia.orgrxabbvie.comgenixpharma.comreachmd.compharmgkb.org The frequency of this specific genotype is generally less than 5% across most racial and ethnic groups. nih.govwikipedia.orgrxabbvie.comgenixpharma.compharmgkb.org
Beyond being a substrate, this compound also acts as an inhibitor of certain drug transporters. In vitro studies have shown that this compound inhibits the hepatic uptake transporter OATP1B1, as well as the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govdrugs.comwikipedia.orgfda.govncats.iomedscape.com this compound is also a substrate of P-gp, though the impact of P-gp inhibitors or inducers on this compound pharmacokinetics remains unknown. drugbank.comdrugs.comwikipedia.orgfda.gov
The inhibitory effect of this compound on transporters can lead to drug-drug interactions. For instance, coadministration of this compound with P-gp substrates, such as digoxin (B3395198), can result in increased plasma concentrations of the substrate. nih.govdrugs.comresearchgate.netmedscape.comwikipedia.orgfda.govmedscape.com Similarly, when coadministered with rosuvastatin (B1679574), a substrate for OATP1B1, OATP1B3, and BCRP, an initial increase in rosuvastatin Cmax was observed, potentially due to OATP1B1 and/or BCRP inhibition. However, with multiple doses of this compound, a decrease in rosuvastatin AUC was noted. nih.govnih.govpatsnap.com Rosuvastatin itself did not affect this compound exposure. nih.gov
Clinical Efficacy and Therapeutic Applications
Clinical Trial Methodologies and Design Considerations
Clinical trials for Elagolix were designed to assess its effectiveness and sustained impact on endometriosis-associated pain.
The efficacy and tolerability of this compound were primarily demonstrated in two replicate, multicenter, double-blind, placebo-controlled Phase 3 trials, known as ELARIS EM-I (NCT01620528) and ELARIS EM-II (NCT01931670). nih.govorilissa.comclevelandclinic.orgendoadeno.org.troup.com These studies spanned a 6-month treatment period. nih.govorilissa.com Participants were premenopausal women aged 18 to 49 years who had a surgical diagnosis of endometriosis within the preceding 10 years and experienced moderate to severe endometriosis-associated pain. orilissa.comendoadeno.org.trresearchgate.net Patients were randomized in a 3:2:2 ratio to receive either placebo, this compound 150 mg once daily, or this compound 200 mg twice daily. oup.comresearchgate.net
The co-primary efficacy endpoints for both studies were the proportion of women who achieved a clinical response for dysmenorrhea and non-menstrual pelvic pain at Month 3 of treatment. nih.govorilissa.com A "responder" was defined as a patient who experienced a clinically meaningful reduction in pain score and maintained stable or decreased use of rescue analgesic agents, as recorded in a daily electronic diary using the Endometriosis Daily Pain Impact Scale. nih.govorilissa.com Clinically meaningful pain reduction thresholds were predetermined based on patient global impression of change questionnaires. orilissa.com
Following the initial 6-month pivotal Phase 3 trials (ELARIS EM-I and EM-II), two extension studies, ELARIS EM-III (NCT01760954) and ELARIS EM-IV (NCT02143713), were conducted. endoadeno.org.trnih.govendometriozisdernegi.org These studies evaluated an additional 6 months of treatment, resulting in a total continuous treatment period of 12 months for participants. nih.govendometriozisdernegi.orgabbvie.com The objective of these extension studies was to assess the long-term efficacy and safety of this compound in managing endometriosis-associated pain. endometriozisdernegi.orgabbvie.com Participants in these extension studies were women who had completed one of the preceding 6-month Phase 3 trials. endometriozisdernegi.org
Efficacy in Endometriosis-Associated Pain Syndromes
Clinical trials consistently demonstrated the efficacy of this compound in reducing various types of endometriosis-associated pain.
This compound treatment resulted in significant and clinically meaningful reductions in dysmenorrhea (menstrual pain) compared to placebo. nih.govnih.govabbvie.com In the ELARIS EM-I trial, at Month 3, 46.4% of women receiving this compound 150 mg once daily and 75.8% of women receiving this compound 200 mg twice daily were dysmenorrhea responders, compared to 19.6% in the placebo group. nih.govclevelandclinic.org Similar results were observed in ELARIS EM-II, with 43.4% and 72.4% responders for the respective this compound doses, versus 22.7% for placebo. nih.gov These improvements were sustained at 6 months. nih.gov
Long-term extension studies further confirmed sustained reductions. After 12 months of treatment, dysmenorrhea responder rates in ELARIS EM-III were 52.1% for the 150 mg once daily dose and 78.2% for the 200 mg twice daily dose. nih.govendometriozisdernegi.org In ELARIS EM-IV, the corresponding rates were 50.8% and 75.9%. nih.govendometriozisdernegi.org
Table 1: Dysmenorrhea Responder Rates in this compound Clinical Trials
| Study (Time Point) | This compound 150 mg QD (%) | This compound 200 mg BID (%) | Placebo (%) |
| ELARIS EM-I (Month 3) | 46.4 nih.govclevelandclinic.org | 75.8 nih.govclevelandclinic.org | 19.6 nih.govclevelandclinic.org |
| ELARIS EM-II (Month 3) | 43.4 nih.gov | 72.4 nih.gov | 22.7 nih.gov |
| ELARIS EM-III (Month 12) | 52.1 nih.govendometriozisdernegi.org | 78.2 nih.govendometriozisdernegi.org | N/A |
| ELARIS EM-IV (Month 12) | 50.8 nih.govendometriozisdernegi.org | 75.9 nih.govendometriozisdernegi.org | N/A |
This compound also demonstrated significant alleviation of non-menstrual pelvic pain (NMPP). nih.govnih.govabbvie.com In ELARIS EM-I, at Month 3, the percentage of NMPP responders was 50.4% in the 150 mg once daily group and 54.5% in the 200 mg twice daily group, compared to 36.5% in the placebo group. nih.govclevelandclinic.org In ELARIS EM-II, the corresponding percentages were 49.8% and 57.8% for this compound, versus 36.5% for placebo. nih.gov These improvements were sustained at 6 months. nih.gov
In the long-term extension studies, NMPP responder rates after 12 months of treatment in ELARIS EM-III were 67.5% for the 150 mg once daily dose and 69.1% for the 200 mg twice daily dose. nih.govendometriozisdernegi.org In ELARIS EM-IV, the rates were 66.4% and 67.2%, respectively. nih.govendometriozisdernegi.org
Table 2: Non-Menstrual Pelvic Pain Responder Rates in this compound Clinical Trials
| Study (Time Point) | This compound 150 mg QD (%) | This compound 200 mg BID (%) | Placebo (%) |
| ELARIS EM-I (Month 3) | 50.4 nih.govclevelandclinic.org | 54.5 nih.govclevelandclinic.org | 36.5 nih.govclevelandclinic.org |
| ELARIS EM-II (Month 3) | 49.8 nih.gov | 57.8 nih.gov | 36.5 nih.gov |
| ELARIS EM-III (Month 12) | 67.5 nih.govendometriozisdernegi.org | 69.1 nih.govendometriozisdernegi.org | N/A |
| ELARIS EM-IV (Month 12) | 66.4 nih.govendometriozisdernegi.org | 67.2 nih.govendometriozisdernegi.org | N/A |
This compound also demonstrated efficacy in improving dyspareunia (painful intercourse). In a Phase II study, during the 8-week double-blind period, there was a significantly greater mean reduction in dyspareunia scores in the this compound group compared with placebo (-0.61 ± 0.10 vs. -0.23 ± 0.10, p = 0.0070). researchgate.net
After 12 months of treatment in the long-term extension studies, dyspareunia responder rates in ELARIS EM-III were 45.2% for the 150 mg once daily dose and 60.0% for the 200 mg twice daily dose. nih.govendometriozisdernegi.org In ELARIS EM-IV, the corresponding rates were 45.9% and 58.1%. nih.govendometriozisdernegi.org
Table 3: Dyspareunia Responder Rates in this compound Clinical Trials
| Study (Time Point) | This compound 150 mg QD (%) | This compound 200 mg BID (%) | Placebo (%) |
| Phase II (Week 8) | N/A | N/A | N/A |
| Mean Reduction (Score) | -0.61 ± 0.10 researchgate.net | N/A | -0.23 ± 0.10 researchgate.net |
| ELARIS EM-III (Month 12) | 45.2 nih.govendometriozisdernegi.org | 60.0 nih.govendometriozisdernegi.org | N/A |
| ELARIS EM-IV (Month 12) | 45.9 nih.govendometriozisdernegi.org | 58.1 nih.govendometriozisdernegi.org | N/A |
Quality of Life Assessments
This compound has demonstrated positive impacts on the quality of life for patients in various clinical contexts. In studies evaluating its use for heavy menstrual bleeding associated with uterine fibroids, treatment with this compound, either alone or with add-back therapy, led to significant improvements in scores on the Uterine Fibroid Symptom and Health Related Quality of Life Questionnaire (UFS-QOL) compared to placebo. These improvements in symptoms and quality of life are likely linked to the achieved bleeding patterns during active treatment. amegroups.orgdovepress.comnih.govclevelandclinic.orgnih.govresearchgate.net
In the context of endometriosis-associated pain, this compound treatment was associated with significant improvements in quality-of-life measures, as assessed by tools like the Endometriosis Health Profile (EHP-30) questionnaire. Patients experienced clinically meaningful improvements across various EHP-30 subscales, including pain, emotional well-being, control and powerlessness, self-image, and social support. orilissa.comnih.govnih.govresearchgate.net
Efficacy in Uterine Fibroid-Associated Heavy Menstrual Bleeding
This compound has shown significant efficacy in reducing heavy menstrual bleeding (HMB) associated with uterine fibroids. Clinical trials have demonstrated that this compound, particularly when combined with low-dose hormonal add-back therapy (estradiol and norethindrone (B1679910) acetate), significantly reduces menstrual blood loss compared to placebo. aafp.orgamegroups.orgclevelandclinic.orgnih.govdrugs.comgcs-web.comjwatch.orgobgproject.comjefferson.edu
In two pivotal Phase 3 clinical trials (ELARIS UF-1 and ELARIS UF-2), this compound (300 mg twice daily) with add-back therapy achieved a statistically significant reduction in HMB. In ELARIS UF-1, 68.5% of women achieved a clinical response, defined as menstrual blood loss volume of less than 80 mL during the final month and a 50% or greater reduction from baseline. In ELARIS UF-2, 76.2% of women met this clinical response criterion. For this compound alone, the response rates were 84.1% in UF-1 and 77% in UF-2. gcs-web.comjwatch.orgobgproject.com
Treatment with this compound also resulted in improved hemoglobin concentrations. For instance, among patients with anemia (hemoglobin less than 10.4 g/dL), this compound treatment led to an increase in hemoglobin of 2 g/dL or more over six months in 62% of patients, compared to 16% with placebo. aafp.orgclevelandclinic.orgnih.gov Furthermore, this compound demonstrated a decrease in total uterine and leiomyoma volume from baseline in comparison to placebo. dovepress.comnih.govabbvie.com
Table 1: Efficacy of this compound in Uterine Fibroid-Associated Heavy Menstrual Bleeding
| Outcome Measure | This compound + Add-back Therapy (ELARIS UF-1) | This compound + Add-back Therapy (ELARIS UF-2) | This compound Alone (ELARIS UF-1) | This compound Alone (ELARIS UF-2) | Placebo (ELARIS UF-1) | Placebo (ELARIS UF-2) |
| Clinical Response Rate (<80 mL MBL & ≥50% reduction) | 68.5% gcs-web.comobgproject.com | 76.2% gcs-web.comobgproject.com | 84.1% obgproject.com | 77% obgproject.com | 8.7% gcs-web.comobgproject.com | 10.1% gcs-web.comobgproject.com |
| Hemoglobin Increase ≥2 g/dL (anemic patients) | 62% aafp.org | Not specified | Not specified | Not specified | 16% aafp.org | Not specified |
Note: Clinical response defined as menstrual blood loss volume of less than 80 mL during the final month and a 50% or greater reduction in menstrual blood loss volume from baseline to the final month. gcs-web.comobgproject.com
Exploratory Investigations in Polycystic Ovary Syndrome (PCOS)
Exploratory investigations have examined the potential role of this compound in managing aspects of Polycystic Ovary Syndrome (PCOS).
In a Phase 2, double-blind, randomized, placebo-controlled study involving women with PCOS, this compound treatment significantly reduced luteinizing hormone (LH) levels from baseline to week 16. The area under the curve (AUC) for LH was also significantly reduced from baseline to week 1 in all this compound treatment groups compared to placebo. Conversely, follicle-stimulating hormone (FSH) levels generally remained stable throughout the 16-week treatment period, with no significant differences in FSH AUCs. Serum estradiol (B170435) and testosterone (B1683101) concentrations were consistently reduced from baseline in all this compound dose groups compared with placebo. nih.govresearchgate.netnih.govresearchgate.net
Despite the observed modulation of LH secretion and reduction in estradiol and testosterone levels, this compound treatment alone did not consistently normalize the ovulatory cycle in patients with PCOS in the aforementioned Phase 2 study. Only a small percentage of participants met the primary endpoint of menstrual cycle regulation (defined as two menstrual cycles 21-35 days in length during the 4-month treatment period). This suggests that while this compound can impact hormone levels, its use as a monotherapy may not be sufficient to reinitiate follicular development or restore regular menstrual cycles in women with PCOS. nih.govresearchgate.netnih.govresearchgate.netunina.ittandfonline.com Further research, potentially involving alternative dosing regimens or combination therapies, is considered necessary to address the hormonal abnormalities and symptoms associated with PCOS effectively. unina.ittandfonline.com
Comparative Effectiveness Research
Direct head-to-head comparative studies between this compound and traditional GnRH agonists (such as leuprolide or goserelin) for uterine fibroids are not extensively reported in the provided search results. However, some insights can be drawn from studies comparing other GnRH antagonists with agonists.
GnRH agonists initially stimulate ovarian activity before suppressing it, requiring up to six weeks to achieve a reduction in ovarian steroidogenesis. In contrast, GnRH antagonists, like this compound, rapidly suppress ovarian activity. jwatch.org While a direct comparative study of this compound versus leuprolide acetate (B1210297) concerning uterine fibroids was not found, a cost-effectiveness analysis indicated that this compound was dominant over leuprolide acetate in treating moderate to severe endometriosis-related pain over one- and two-year periods. mdpi.com
In a Japanese noninferiority trial comparing another oral GnRH antagonist, relugolix (B1679264), with the parenteral GnRH agonist leuprolide for uterine fibroids and heavy menstrual bleeding, relugolix was found to be noninferior to leuprolide in reducing bleeding. Relugolix also induced amenorrhea more rapidly (53% vs. 22% at 2–6 weeks of therapy). Both relugolix and leuprolide demonstrated similar reductions in uterine volume (approximately -51%) and increases in hemoglobin concentration (+1.5 g/dL) at 24 weeks. jwatch.orgnih.gov This suggests that oral GnRH antagonists may offer a faster onset of therapeutic effect compared to GnRH agonists. jwatch.org
A case report comparing this compound and leuprolide treatment in a patient with pelvic pain and infertility noted that this compound treatment failed to prevent diffuse progression of adenomyosis or resolve irregular endometrium, whereas leuprolide acetate treatment led to a reduction in adenomyosis and normalization of the endometrium. This suggests that this compound may not suppress adenomyosis as effectively as leuprolide acetate in certain contexts, particularly for infertility patients undergoing assisted reproductive technologies. nih.gov
Safety Profile and Tolerability Considerations
Hypoestrogenic Manifestations and Management Strategies
The primary mechanism of Elagolix involves the suppression of ovarian estrogen, which, while therapeutic, can lead to symptoms associated with estrogen deficiency. oup.comnih.govnih.gov
Vasomotor symptoms, particularly hot flashes and night sweats, are among the most commonly reported adverse events associated with this compound, directly linked to its hypoestrogenic effect. In pivotal clinical trials, the incidence of hot flashes was dose-dependent. For instance, hot flashes were reported by 24% of women receiving this compound 150 mg once daily and by up to 48% of women receiving this compound 200 mg twice daily, compared to 9% in the placebo group. nih.govorilissa.com The majority of these hot flashes were mild or moderate in severity and infrequently led to study drug discontinuation (less than 1% for the lower dose and less than 3% for the higher dose). nih.gov The frequency of hot flashes with this compound was noted to be lower than that observed with GnRH agonists like leuprolide acetate (B1210297), which have reported rates as high as 84%. nih.gov
Table 1: Incidence of Hot Flashes in this compound Clinical Trials
| Adverse Event | This compound 150 mg QD (%) orilissa.com | This compound 200 mg BID (%) orilissa.com | Placebo (%) orilissa.com |
| Hot Flashes | 24 | 46 | 9 |
This compound therapy has been associated with dose- and duration-dependent decreases in bone mineral density (BMD), a significant concern due to the risk of osteoporosis and weakened bones. wikipedia.orgdrugs.comnih.govdrugs.comfda.govorilissa.comdrugbank.comrxabbvie.comfda.govendometriosisnews.com After six months of treatment, lumbar spine BMD decreased by 0.3% to 1.3% with this compound 150 mg once daily and by 2.5% to 3.1% with this compound 200 mg twice daily. wikipedia.orgendometriosisnews.com The higher dose of this compound was associated with a larger proportion of patients experiencing a greater than 3% drop in spine bone density. endometriosisnews.com While some improvement in bone density may occur after discontinuing this compound, complete recovery may not be achieved, and the long-term risk of fractures is unknown. drugs.comorilissa.comrxabbvie.com
Monitoring strategies for bone health include assessing BMD via dual-energy X-ray absorptiometry (DXA) scans, particularly in women with additional risk factors for bone loss or a history of low-trauma fractures. drugs.comfda.govorilissa.comunboundmedicine.com Healthcare providers may also recommend calcium and vitamin D supplementation as part of a lifestyle that supports bone health. drugs.comrxabbvie.comunboundmedicine.com
Table 2: Mean Percent Change in Lumbar Spine BMD After 6 Months of this compound Treatment
| Treatment Group | Mean % Change in Lumbar Spine BMD wikipedia.org |
| This compound 150 mg QD | -0.3 to -1.3 |
| This compound 200 mg BID | -2.5 to -3.1 |
Hormonal add-back therapy, typically involving low doses of estrogen and progestin (e.g., estradiol (B170435) 1 mg/norethindrone (B1679910) acetate 0.5 mg), is employed to mitigate the hypoestrogenic side effects of this compound, particularly bone mineral density loss and vasomotor symptoms. oup.comnih.govcontemporaryobgyn.nettaylorandfrancis.comva.govresearchgate.netmdedge.comresearchgate.netnih.govoup.com Studies have shown that this compound with add-back therapy can attenuate BMD loss. For instance, in a 12-month study, patients receiving this compound with add-back therapy still experienced some BMD loss, but it was generally less pronounced than with this compound monotherapy. nih.gov At 12 months, the mean percent change from baseline in BMD for patients who received this compound 200 mg BID with add-back therapy was -0.85% (spine), -0.23% (total hip), and -1.05% (femoral neck). researchgate.net The inclusion of add-back therapy has been shown to make this compound treatment noticeably safer without significantly compromising its efficacy in reducing pain. researchgate.net This approach allows for potentially longer treatment durations while managing the adverse effects associated with estrogen suppression. contemporaryobgyn.netresearchgate.netmdedge.com
Gastrointestinal and Neurological Adverse Events
Common gastrointestinal (GI) adverse events reported in clinical trials include nausea, abdominal pain, diarrhea, and constipation. drugs.comunboundmedicine.comorilissa.comdrugs.comfda.gov Nausea was reported by up to 16% of patients, and abdominal pain, diarrhea, and constipation were reported in 1% to 10% of patients. drugs.com Neurological adverse events frequently observed include headache and dizziness. Headache was a very common side effect, reported by up to 20% of patients, while dizziness occurred in 1% to 10% of patients. drugs.comunboundmedicine.comorilissa.com Insomnia was also reported in 6-9% of patients. orilissa.com These events are generally mild to moderate in severity. nih.gov
Table 3: Common Gastrointestinal and Neurological Adverse Events (Incidence ≥ 5%)
| Adverse Event | This compound 150 mg QD (%) orilissa.com | This compound 200 mg BID (%) orilissa.com | Placebo (%) orilissa.com |
| Headache | 17 | 20 | 12 |
| Nausea | 11 | 16 | 13 |
| Insomnia | 6 | 9 | 3 |
Hepatic Systemic Effects
This compound therapy has been associated with elevations in serum aminotransferase levels, primarily alanine (B10760859) aminotransferase (ALT). nih.govwikipedia.orgfda.gov In clinical trials, dose-dependent elevations of serum ALT to at least three times the upper limit of the reference range occurred in 0.2% of patients receiving this compound 150 mg once daily and 1.1% of patients receiving this compound 200 mg twice daily, compared to 0.1% in the placebo group. wikipedia.orgfda.gov These elevations are typically mild and self-limited, often resolving without requiring dose adjustment or drug discontinuation. nih.gov There have been no instances of liver injury with jaundice or clinically apparent acute liver injury reported in preregistration-controlled trials. nih.gov However, patients should be counseled on the signs and symptoms of liver injury, such as jaundice, dark urine, or upper stomach pain, and prompt medical attention should be sought if such symptoms occur. unboundmedicine.comorilissa.comdrugs.comfda.gov Routine monitoring of liver tests is generally not recommended unless patients have known, preexisting liver disease. nih.gov this compound exposure can be significantly increased in patients with moderate (approximately 3-fold) or severe (approximately 7-fold) hepatic impairment, making this compound contraindicated in severe hepatic impairment. wikipedia.orgfda.govrxabbvie.com
Psychiatric Adverse Events, including Mood Disorders and Suicidal Ideation
Psychiatric adverse events, including mood disorders and suicidal ideation, are important considerations with this compound. drugs.comorilissa.comunboundmedicine.comorilissa.comdrugs.comfda.govdrugbank.comfda.govva.govrxabbvie.comwikidoc.orgfda.govrxlist.com Common psychiatric reactions reported include insomnia, mood altered, mood swings, depressed mood, depression, depressive symptoms, tearfulness, anxiety, decreased libido, and irritability. drugs.comorilissa.comunboundmedicine.comorilissa.comdrugbank.comwikidoc.org In clinical trials, this compound users had a higher incidence of depression and mood changes compared to placebo. orilissa.com Patients with a history of suicidality or depression showed an increased incidence of depression. orilissa.comwikidoc.org
More seriously, suicidal ideation and behavior, including one completed suicide, have occurred in subjects treated with this compound in clinical trials. wikipedia.orgdrugs.comorilissa.comunboundmedicine.comfda.govva.govwikidoc.orgfda.govrxlist.com One reported case involved a 44-year-old woman who completed suicide two days after finishing a 31-day course of 150 mg once daily, with no relevant past medical history but noted life stressors. drugs.com Among 2090 patients exposed to this compound, there were four reports of suicidal ideation, three of whom had a history of depression. drugs.com Patients, along with their caregivers, should be advised to monitor for any new or worsening depression, anxiety, other mood changes, or suicidal thoughts and to seek immediate medical attention if these symptoms arise. orilissa.comunboundmedicine.comorilissa.comdrugs.comwikidoc.orgfda.gov The benefits and risks of continuing this compound therapy should be reevaluated if such events occur. orilissa.comunboundmedicine.comwikidoc.orgfda.gov
Table 4: Incidence of Psychiatric Adverse Events (Incidence ≥ 3%)
| Adverse Event | This compound 150 mg QD (%) orilissa.com | This compound 200 mg BID (%) orilissa.com | Placebo (%) orilissa.com |
| Mood altered, mood swings (mood changes) | 6 | 5 | 3 |
| Depressed mood, depression, depressive symptoms, and/or tearfulness | 3 | 6 | 2 |
| Anxiety | 3 | 5 | 3 |
Fertility-Related Considerations and Ovarian Reserve Biomarkers (e.g., AMH)
This compound, a gonadotropin-releasing hormone (GnRH) antagonist, exerts its effects by dose-dependently suppressing the gonadal production of sex hormones, including estradiol and progesterone (B1679170), through competitive binding to GnRH receptors in the anterior pituitary wikipedia.orgnewdrugapprovals.orgnih.gov. This mechanism leads to a reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels nih.gov. The degree of ovarian suppression achieved with this compound is dose-dependent nih.govoup.com.
Ovulation Suppression
Research indicates that this compound can suppress ovulation in a dose-dependent manner nih.govtandfonline.comnih.gov. However, it does not consistently inhibit ovulation, particularly at lower doses oup.comnih.gov. Studies have shown varying percentages of women ovulating across different this compound dosages. For instance, in a 3-month randomized study involving ovulatory women, the percentage of women who ovulated was highest at 100 mg once daily (78%) and lowest at 300 mg twice daily (27%) nih.gov. The addition of estradiol/norethindrone acetate (E2/NETA) to this compound further suppressed ovulation rates tandfonline.comnih.gov. Due to the inconsistent inhibition of ovulation, it is recommended that women undergoing this compound treatment utilize non-hormonal contraceptive methods oup.comnih.govaafp.org.
Table 1: Ovulation Rates with this compound Treatment
| This compound Dose (QD = once daily, BID = twice daily) | Percentage of Women Who Ovulated nih.gov |
| 100 mg QD | 78% |
| 150 mg QD | 47-57% |
| 200 mg QD | 47-57% |
| 100 mg BID | 47-57% |
| 200 mg BID | 32% |
| 300 mg BID | 27% |
| 300 mg BID + E2/NETA 1/0.5 mg QD | 10% |
Ovarian Reserve Biomarkers (e.g., AMH)
A crucial aspect of fertility-related considerations is the impact on ovarian reserve, often assessed through anti-Müllerian hormone (AMH) serum levels. Multiple studies have investigated the effect of this compound on AMH concentrations and consistently found that its administration had no significant effect on monthly AMH concentrations at any time point nih.govtandfonline.comnih.govtandfonline.com. This suggests that this compound does not negatively impact ovarian reserve nih.gov.
For example, a study evaluating this compound's effects on ovarian reserve measured through AMH serum levels reported no impact on monthly AMH concentrations tandfonline.comtandfonline.com. Similarly, another study confirmed that this compound did not affect serum biomarkers of ovarian reserve nih.gov. This finding was further supported by a comprehensive review of this compound's clinical pharmacology, which concluded that this compound did not affect anti-Müllerian hormone levels or ovarian reserve at any dose level nih.gov. A retrospective cohort study comparing oral this compound to injectable GnRH antagonists for ovulation suppression in in vitro fertilization (IVF) also noted similar AMH levels between the groups at baseline researchgate.net.
This compound in Assisted Reproductive Technology (ART)
This compound has been explored in the context of controlled ovarian stimulation for IVF, particularly for ovulation suppression. Studies have compared this compound to injectable GnRH antagonists, such as ganirelix (B53836), in oocyte donor cycles and found comparable outcomes tandfonline.comtandfonline.comyourfertilitypharmacist.comnih.gov. For instance, a prospective cohort study on oocyte donors found no cases of premature ovulation in either the this compound or ganirelix groups tandfonline.comtandfonline.com. The average number of total oocytes and mature oocytes retrieved were similar between the two groups tandfonline.comtandfonline.com.
Further research into this compound's role in ART, particularly for fertility enhancement in women with endometriosis, is ongoing veeva.comclinicaltrials.govbmj.com. Clinical trials are investigating its efficacy in suppressing endometriosis prior to embryo transfer, with outcomes including pregnancy rate, miscarriage rate, and live birth rate veeva.comclinicaltrials.govbmj.com.
Table 2: Embryology Outcomes in Oocyte Donor Cycles (this compound vs. Ganirelix)
| Outcome | This compound Group nih.gov | Ganirelix Group nih.gov |
| Fertilization Rate | 79.7% | 84.6% |
| Blastocyst Development Rate | 62.9% | 57.3% |
Drug Drug Interaction Landscape
Enzyme Induction and Inhibition Properties (e.g., CYP3A, CYP2C19)
Elagolix demonstrates a dual effect on cytochrome P450 (CYP) enzymes, acting as both an inducer and an inhibitor. drugs.com
CYP2C19 Inhibition: In contrast to its inducing effect on CYP3A, this compound acts as a weak inhibitor of CYP2C19. drugs.commedscape.com This inhibition can potentially increase the plasma concentrations of drugs that are substrates of this enzyme, such as omeprazole. medscape.comresearchgate.net In vitro data have identified this compound as a potential inhibitor of CYP2C19. researchgate.net
Table 1: Effect of this compound on CYP Enzyme Substrates
| This compound Regimen | Co-administered Substrate | Enzyme Pathway | Effect on Substrate Exposure (AUC) | Classification |
|---|---|---|---|---|
| 150 mg once daily | Midazolam | CYP3A | ↓ 35% nih.gov | Weak Inducer nih.gov |
| 300 mg twice daily | Midazolam | CYP3A | ↓ 54% nih.gov | Moderate Inducer nih.gov |
Transporter Inhibition Properties (e.g., P-glycoprotein, OATP1B1)
This compound interacts with key drug transporters, functioning as both a substrate and an inhibitor, which contributes significantly to its DDI profile.
P-glycoprotein (P-gp) Inhibition: this compound is an inhibitor of the efflux transporter P-glycoprotein (P-gp). drugs.commedscape.com This can lead to increased plasma concentrations of P-gp substrates. A clinical study involving digoxin (B3395198), a P-gp substrate with a narrow therapeutic window, demonstrated that co-administration with this compound increased the digoxin AUC by 32%. nih.govresearchgate.net PBPK modeling predicted that this compound could increase digoxin's maximum concentration (Cmax) and AUC by 68% and 19%, respectively. nih.gov
Table 2: Effect of this compound on Drug Transporter Substrates
| Co-administered Substrate | Transporter Pathway | Effect on Substrate Exposure |
|---|---|---|
| Digoxin | P-gp | ↑ AUC by 32% nih.govresearchgate.net |
| Rosuvastatin (B1679574) (single this compound dose) | OATP1B1 | ↑ Cmax by 1.67-fold nih.gov |
Implications for Concomitant Medication Management
The enzymatic and transporter interactions of this compound necessitate careful management of co-administered medications.
As this compound is a substrate of CYP3A, its plasma concentrations are significantly affected by strong modulators of this enzyme. drugs.comoctagonchem.com
Strong CYP3A Inhibitors: Co-administration with strong CYP3A inhibitors, such as ketoconazole (B1673606), can increase this compound exposure. nih.gov Studies have shown that ketoconazole increased the this compound AUC by approximately 2-fold. nih.govresearchgate.net Due to the potential for increased bone mineral density loss with higher this compound exposure, specific recommendations are in place: the 150 mg once-daily regimen of this compound should be limited to 6 months when used with strong CYP3A inhibitors, and the 200 mg twice-daily regimen is not recommended for more than 1 month. nih.govmedscape.comnih.gov
Strong CYP3A Inducers: Conversely, strong CYP3A inducers like rifampin can decrease this compound plasma concentrations. octagonchem.com However, rifampin is also a potent inhibitor of OATP1B1. nih.gov When co-administered with multiple doses of rifampin, the net effect was a 2-fold increase in this compound AUC. nih.govresearchgate.net Due to these complex interactions and the potential for increased this compound exposure, the concomitant use of rifampin with the 150 mg once-daily this compound regimen is limited to 6 months, and its use with the 200 mg twice-daily regimen is not recommended. nih.govnih.gov
Given that this compound is a substrate for the OATP1B1 transporter, its exposure can be substantially increased by strong OATP1B1 inhibitors. drugs.comnih.gov A single dose of the OATP1B1 inhibitor rifampin increased this compound AUC by approximately 5-fold. nih.govresearchgate.net Other strong OATP1B1 inhibitors, such as cyclosporine and gemfibrozil, are expected to produce a similar or greater increase in this compound concentrations. nih.govnih.gov Consequently, the concomitant use of this compound with strong OATP1B1 inhibitors is contraindicated. nih.govmedscape.comnih.govnih.gov
The mechanism of action of this compound, which involves suppressing ovarian sex hormones, has direct implications for its use with hormonal therapies. drugbank.com
Hormonal Contraceptives: Estrogen-containing contraceptives are expected to reduce the efficacy of this compound, and their co-administration is not recommended. medscape.comnih.govorilissa.com Women are advised to use effective non-hormonal contraception during treatment and for 28 days after discontinuation. medscape.comorilissa.com The effect of progestin-only contraceptives on the efficacy of this compound is currently unknown. medscape.comnih.govorilissa.com
Table 3: Summary of Compound Names Mentioned
| Compound Name |
|---|
| Carbamazepine |
| Cyclosporine |
| Digoxin |
| This compound |
| Estradiol (B170435) |
| Ethinyl estradiol |
| Gemfibrozil |
| Itraconazole |
| Ketoconazole |
| Levonorgestrel |
| Midazolam |
| Norethindrone (B1679910) |
| Norethindrone acetate (B1210297) |
| Omeprazole |
| Progesterone (B1679170) |
| Rifampin |
| Rosuvastatin |
Emerging Research and Future Directions
Long-Term Pharmacovigilance and Real-World Evidence Generation
Long-term pharmacovigilance and the generation of real-world evidence (RWE) are crucial for thoroughly understanding Elagolix's safety and efficacy beyond the controlled environment of clinical trials. While initial Phase III trials provided substantial evidence of effectiveness for this compound in managing moderate to severe endometriosis-associated pain over a 6-month period, and extension studies showed sustained improvement for up to 12 months, the long-term impact on patient outcomes and potential risks, particularly bone mineral density (BMD) loss, remain areas of active investigation. clevelandclinic.orgresearchgate.netfda.govorilissa.comdovepress.com
Real-world studies, such as the this compound Longitudinal Outcomes Study (LOTUS), are designed to document longitudinal utilization patterns, treatment satisfaction, and the impact on health-related quality of life (HRQoL), work productivity, perceived symptom relief, pain levels, and fatigue in diverse patient populations. These observational studies aim to provide insights into how this compound performs in routine clinical practice, helping to define optimal dosing and treatment duration for various patient profiles. orilissa.compatsnap.com
Optimization of Therapeutic Regimens and Personalized Medicine Approaches
Research is continuously striving to optimize this compound therapeutic regimens and advance personalized medicine approaches. The dose-dependent nature of this compound's estrogen suppression allows for tailored treatment strategies. For instance, lower doses may provide pain relief with fewer hypoestrogenic side effects, while higher doses offer more profound pain reduction but necessitate careful management of potential adverse effects like BMD loss. oup.comnih.govresearchgate.netdovepress.com
The development of fixed-dose combination (FDC) therapies, such as this compound combined with estradiol (B170435) (E2) and norethindrone (B1679910) acetate (B1210297) (NETA), is a key area of research. These combinations aim to attenuate the hypoestrogenic effects of this compound, potentially allowing for extended treatment durations while preserving bone health and minimizing other adverse events. oup.compatsnap.comnih.govresearchgate.net
Pharmacometrics tools and modeling play a pivotal role in predicting individual patient responses based on unique characteristics, enabling the identification of biomarkers and patient subgroups that may benefit most from specific drug regimens. This approach supports quicker decision-making regarding safety and efficacy, streamlining the evaluation and approval process of new drugs and moving towards more individualized treatment plans. researchgate.netmdpi.compersonalizedmedicinecoalition.org
Exploration of Novel Therapeutic Targets and Combination Strategies
Beyond its primary mechanism of GnRH receptor antagonism, research is exploring novel therapeutic targets and combination strategies to enhance this compound's efficacy and broaden its application. While this compound effectively modulates the hormonal milieu, which is crucial for managing estrogen-dependent conditions, ongoing studies investigate its potential in combination with other agents to address different pathophysiological aspects of these diseases. oup.compatsnap.com
Combination therapies with add-back regimens (estrogen/progestin) are being rigorously evaluated in clinical trials to prolong treatment duration by counteracting hypoestrogenic side effects, similar to strategies used with GnRH agonists. oup.comnih.govdovepress.comnih.govresearchgate.netreliasmedia.com The aim is to achieve a better therapeutic window by modulating estrogen levels within a defined range, offering sustained symptom control while mitigating adverse effects. patsnap.com
Development of Curative Interventions for Estrogen-Dependent Conditions
The long-term vision for treating estrogen-dependent conditions like endometriosis and uterine fibroids extends beyond symptomatic management to the development of curative interventions. While this compound effectively controls symptoms by suppressing ovarian estrogen production, it does not eliminate ectopic endometrial cells or uterine fibroids. oup.com
Research in this area focuses on a multi-faceted approach that combines traditional hormone-based strategies with innovative non-hormonal therapies and integrative diagnostic tools. Efforts to harness artificial intelligence and machine learning are expected to facilitate the identification of novel drug targets from large datasets, accelerating the discovery pipeline for potentially curative treatments. patsnap.com The goal is to move towards therapies that can lead to lower recurrence rates and significantly improve the long-term quality of life for patients. patsnap.com
Advancements in Biomarker Identification and Utilization for this compound Therapy
Advancements in biomarker identification and utilization are critical for refining this compound therapy, enabling precision medicine approaches. Biomarkers can help predict patient response, monitor disease progression, and identify individuals most likely to benefit from this compound, or those at higher risk of adverse events. mdpi.compersonalizedmedicinecoalition.orgfda.gov
The integration of digital health tools, including patient-reported outcome measures and advanced biomarker assays, is expected to revolutionize the drug development landscape for endometriosis and uterine fibroids. By continuously monitoring changes in pain intensity, mood, and functional status, clinicians can adjust treatment in real-time, ensuring that this compound is used effectively and adaptively to individual patient needs. patsnap.com
Pharmacogenomics, which studies how genes affect a person's response to drugs, plays an important role in identifying responders and non-responders, avoiding adverse events, and optimizing drug doses. Biomarkers, including genetic and protein markers, can provide valuable information about drug absorption, distribution, metabolism, and elimination (ADME) within an individual's body, allowing for more precise drug exposure and response modeling. mdpi.comfda.gov
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for evaluating Elagolix’s pharmacokinetics (PK) in clinical trials?
- Methodological Answer : Phase III trials should incorporate population PK modeling to account for interindividual variability (e.g., body weight, OATP1B1 genotype) and ensure robust dose optimization. A two-compartment model with first-order absorption and lag time is recommended, as it best describes this compound’s PK . Trials must include bone mineral density (BMD) monitoring due to dose-dependent decreases linked to prolonged use . For add-back therapy studies, stratified randomization based on hormonal status is essential to isolate this compound’s effects from exogenous hormone interactions .
Q. How do population PK analyses address variability in this compound exposure across diverse patient populations?
- Methodological Answer : Population PK models (e.g., non-linear mixed-effects modeling) integrate data from phase I–III studies to quantify covariates like body weight (affects apparent volume of distribution) and OATP1B1 genotype (minor impact on clearance). Simulations show that a 25 kg deviation from median body weight (76 kg) alters this compound exposure by <15%, supporting fixed dosing in most populations . However, hepatic impairment (Child–Pugh B/C) requires dose adjustments due to 3–7× exposure increases .
Q. What are the most common adverse events (AEs) linked to this compound, and how should they be monitored in long-term studies?
- Methodological Answer : Hot flashes (24–46%), headache (17–20%), and mood alterations (5–6%) are dose-dependent AEs. Protocols should include standardized AE grading (e.g., CTCAE) and frequent BMD assessments (dual-energy X-ray absorptiometry at baseline, 6/12 months). Amenorrhea incidence (6–52%) necessitates menstrual diaries to track bleeding patterns .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve contradictions in this compound’s enzyme-transporter interplay?
- Methodological Answer : PBPK models (e.g., SimCYP®) reconcile in vitro/in vivo discrepancies by simulating this compound’s dual metabolism (CYP3A4) and hepatic uptake (OATP1B1). For example, while OATP1B1 genotype statistically affects clearance (14% reduction in poor/intermediate transporters), PBPK simulations confirm this has minimal clinical impact (<10% exposure change). Models also predict CYP3A induction (35–55% midazolam AUC reduction) at therapeutic doses, informing DDI risk stratification .
Q. What statistical approaches are optimal for analyzing this compound’s exposure-response relationship in endometriosis-associated pain?
- Methodological Answer : Non-linear mixed-effects modeling with indirect response models quantifies exposure-efficacy relationships (e.g., dysmenorrhea reduction) and exposure-safety thresholds (e.g., BMD loss). For example, a 300 mg BID dose achieves >75% suppression of estrogen (Cavg ~90 ng/mL), correlating with pain relief but also 6% BMD loss at 6 months. Bayesian hierarchical models can adjust for placebo effects and dropout rates in longitudinal data .
Q. How should researchers address conflicting data on this compound’s impact on bone health across trials?
- Methodological Answer : Meta-analyses of phase III data (ELARIS EM-I/II) reveal dose-dependent BMD loss (2–7% at 150–300 mg doses), with partial recovery post-treatment. Contradictions arise from variability in BMD measurement protocols and baseline osteoporosis risk. Standardizing BMD z-scores (vs. age-matched controls) and using mixed-model repeated measures (MMRM) can reduce bias. Add-back therapy (e.g., estradiol/norethindrone) mitigates BMD loss but complicates efficacy assessments, requiring factorial trial designs .
Key Methodological Recommendations
- For PK Studies : Use population PK models to account for covariates (body weight, genotype) and validate with bootstrap/resampling techniques .
- For Safety Monitoring : Implement BMD z-score adjustments and longitudinal mixed-effects models to distinguish drug effects from natural variability .
- For DDI Assessments : Prioritize PBPK over static models to capture this compound’s dual CYP3A induction and OATP1B1 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
